
1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a complex organic compound featuring an indole ring system. Indoles are significant heterocyclic structures found in many natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate.
Reduction reactions might involve hydrogenation using palladium on carbon.
Substitution reactions can be facilitated by strong nucleophiles such as sodium hydride.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole core is valuable in the construction of pharmaceuticals and other biologically active compounds.
Biology: Biologically, 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone may exhibit activity against various biological targets. Its potential as a therapeutic agent is being explored, particularly in the context of neurological disorders and inflammation.
Medicine: In medicine, the compound's derivatives could be developed into drugs with specific therapeutic effects. Research is ongoing to determine its efficacy and safety profile in clinical settings.
Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique structure makes it suitable for applications in material science and organic synthesis.
Mécanisme D'action
The mechanism by which 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparaison Avec Des Composés Similaires
1-(Indolin-1-yl)ethan-1-one: A simpler indole derivative without the thioether group.
1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines: Another indole derivative with potential as a norepinephrine reuptake inhibitor.
Uniqueness: 1-(Indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone stands out due to its unique combination of the indole core, thioether group, and methylation. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-methylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-20-12-18(15-7-3-5-9-17(15)20)23-13-19(22)21-11-10-14-6-2-4-8-16(14)21/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJYWCFKIPIARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2574430.png)
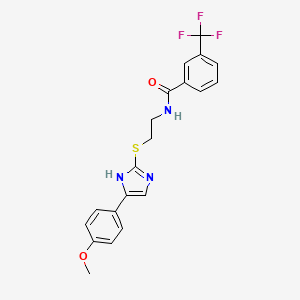
![4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574434.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2574439.png)
![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate](/img/structure/B2574440.png)

![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide](/img/structure/B2574442.png)
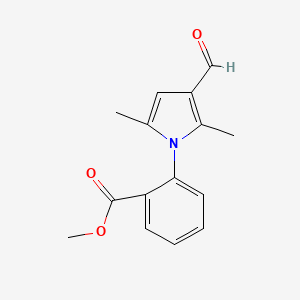
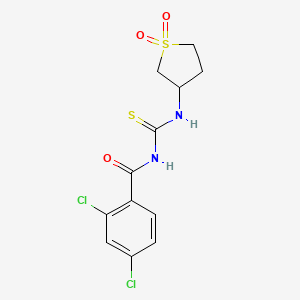
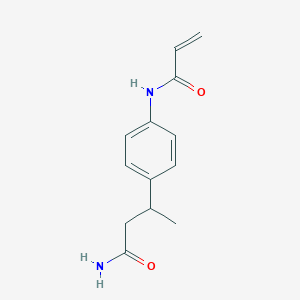
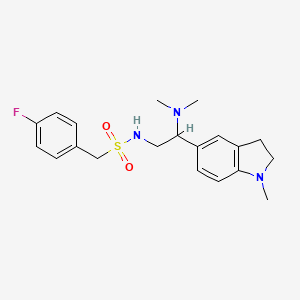
![1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2574450.png)
![1-[5-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2574451.png)
